

# Unambiguous Structural Confirmation of 2-Thiouracil Compounds: A Spectroscopic Comparison Guide

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Compound of Interest		
Compound Name:	2-Thiouracil	
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In the field of medicinal chemistry and drug development, the precise structural elucidation of synthesized compounds is paramount. For heterocyclic molecules such as **2-thiouracil** and its derivatives, a combination of spectroscopic techniques provides the necessary evidence for unambiguous structural confirmation. This guide offers a comparative overview of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-thiouracil**, its common analog uracil, and a substituted derivative, 6-methyl-**2-thiouracil**.

The presented data, structured for clear comparison, alongside detailed experimental protocols, will aid researchers in the efficient and accurate characterization of their **2-thiouracil** compounds.

# **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic data for **2-thiouracil**, uracil, and 6-methyl-**2-thiouracil**, highlighting the distinct features that enable their differentiation.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Solvent: DMSO-d<sub>6</sub>)



Compound	Proton	Chemical Shift (δ, ppm)
2-Thiouracil	H-5	~7.3 (d)
H-6	~5.8 (d)	
N1-H	~12.3 (br s)	
N3-H	~12.3 (br s)	
Uracil	H-5	5.47 (d, J=7.5 Hz)[1]
H-6	7.41 (d, J=7.5 Hz)[1]	
N1-H	10.82 (br s)[1]	
N3-H	11.02 (br s)[1]	
6-Methyl-2-thiouracil	H-5	5.69 (s)[2]
-CH₃	2.08 (s)[2]	
N1-H	12.26 (br s)[2]	
N3-H	12.31 (br s)[2]	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Solvent: DMSO-d<sub>6</sub>)



Compound	Carbon	Chemical Shift (δ, ppm)
2-Thiouracil	C2	~175
C4	~162	
C5	~108	_
C6	~138	_
Uracil	C2	151.7
C4	164.4	
C5	101.0	
C6	142.3	
6-Methyl-2-thiouracil	C2	174.7
C4	161.9	
C5	102.7	_
C6	149.9	_
-CH₃	17.8	_

Table 3: FT-IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	ν(N-H)	ν(C=O)	ν(C=S)
2-Thiouracil	~3100-3300	~1660-1680	~1220-1240
Uracil	3180, 3125[3]	~1700-1750, ~1650- 1680	-
6-Methyl-2-thiouracil	~3100-3200	~1650-1670	~1240

Table 4: Mass Spectrometry Data (Electron Ionization - EI)



Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Thiouracil	128	85, 69, 57
Uracil	112[4]	69, 42[4]
6-Methyl-2-thiouracil	142	99, 83, 68

# **Experimental Protocols**

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the **2-thiouracil** compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary. Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: -2 to 14 ppm.
  - Number of Scans: 16-64 scans, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - $\circ$  Referencing: The residual solvent peak of DMSO-d<sub>6</sub> at  $\delta$  2.50 ppm is used as the internal standard.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.



- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.
- $\circ$  Referencing: The solvent peak of DMSO-d<sub>6</sub> at  $\delta$  39.52 ppm is used as the internal standard.

# Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid 2-thiouracil compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
  - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[5]
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans.
  - Background: A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

## **Mass Spectrometry (MS)**

 Sample Preparation: Prepare a dilute solution of the 2-thiouracil compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

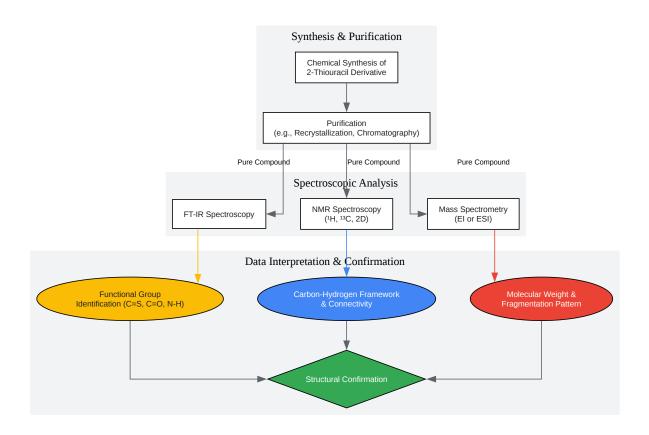


- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is a "soft" ionization technique that typically yields the molecular ion, while EI can provide more fragmentation information.
- Data Acquisition (ESI-MS):
  - Ionization Mode: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
  - $\circ$  Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu$ L/min.
  - Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
- Data Acquisition (EI-MS):
  - Ionization Energy: Standard 70 eV.
  - Sample Introduction: A direct insertion probe can be used for solid samples.
  - Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments.

# Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized **2-thiouracil** compound, integrating the spectroscopic techniques discussed.





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